2-Amino-N-butyl-N-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-butyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol. This compound is a derivative of propanamide and is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-butyl-N-methylpropanamide hydrochloride typically involves the reaction of butylamine with N-methylpropanamide under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving butylamine and N-methylpropanamide in the presence of a strong acid catalyst. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-butyl-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various amides or esters.
Scientific Research Applications
2-Amino-N-butyl-N-methylpropanamide hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications in chemistry include the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-Amino-N-butyl-N-methylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Amino-N-tert-butyl-2-methylpropanamide hydrochloride
(S)-2-Amino-N-methylpropanamide hydrochloride
Properties
IUPAC Name |
2-amino-N-butyl-N-methylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7(2)9;/h7H,4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIVDSXZYXAPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.